molecular formula C16H15ClN2O2S B5775910 [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid

[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid

Cat. No. B5775910
M. Wt: 334.8 g/mol
InChI Key: HZPDSBNDTLVIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid, also known as CBDA, is a novel compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid exerts its effects through multiple mechanisms of action. In cancer research, this compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis through the activation of caspases. In neuroprotection, this compound has been shown to reduce oxidative stress and inflammation through the activation of antioxidant enzymes and the inhibition of pro-inflammatory cytokines. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the protection against oxidative stress and inflammation, and the reduction of pro-inflammatory cytokines and chemokines. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid for lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without causing adverse effects. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for research on [4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid, including further studies on its potential use in cancer research, neuroprotection, and inflammation, as well as investigations into its pharmacokinetics and pharmacodynamics. Additionally, the development of new formulations and delivery methods for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, the identification of new targets for this compound could expand its potential applications in scientific research.

Synthesis Methods

[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with thiophosgene, followed by the reaction of the resulting intermediate with 4-aminophenylacetic acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Scientific Research Applications

[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroprotection, this compound has been shown to protect against oxidative stress and reduce inflammation in the brain. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methylcarbamothioylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-13-5-1-12(2-6-13)10-18-16(22)19-14-7-3-11(4-8-14)9-15(20)21/h1-8H,9-10H2,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPDSBNDTLVIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.